molecular formula C25H33N5O11S2 B570198 Cefpodoxime Proxetil Isopropylcarbamate CAS No. 1192365-87-9

Cefpodoxime Proxetil Isopropylcarbamate

Número de catálogo B570198
Número CAS: 1192365-87-9
Peso molecular: 643.683
Clave InChI: BVYVVPBBTOLQNJ-WQXHCFAYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefpodoxime Proxetil Isopropylcarbamate is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .


Synthesis Analysis

The synthesis of Cefpodoxime Proxetil Isopropylcarbamate involves the reaction of Cefpodoxime Proxetil with isopropyl chloroformate in the presence of N-methyl morpholine .


Molecular Structure Analysis

The molecular formula of Cefpodoxime Proxetil Isopropylcarbamate is C25H33N5O11S2 . The molecular weight is 643.69 .


Chemical Reactions Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime .


Physical And Chemical Properties Analysis

Cefpodoxime Proxetil Isopropylcarbamate has a melting point of 98 - 101°C . It is slightly soluble in acetonitrile, chloroform, and methanol .

Aplicaciones Científicas De Investigación

Antibacterial Efficacy and Pharmacokinetics

Antibacterial Activity and Tissue Penetration : Cefpodoxime Proxetil has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with high stability in the presence of β-lactamases. Its efficacy in treating upper respiratory tract infections stems from its ability to reach significant concentrations in tonsils, lung parenchyma, and bronchial mucosa, surpassing the minimum inhibitory concentrations (MICs) for respiratory pathogens. Clinical studies have demonstrated its effectiveness in treating pharyngotonsillitis and acute sinusitis, with high rates of bacterial eradication in cases involving pathogens like Haemophilus influenzae, Streptococci, and Moraxella catarrhalis (E. Bergogne-Bérézin, 2012).

Pharmacokinetic Profile : Cefpodoxime Proxetil is a prodrug de-esterified in vivo to its active form, cefpodoxime. Studies have highlighted its pharmacokinetics, including average peak plasma concentrations and half-life, indicating favorable bioavailability and tissue transfer potential. The absorption of cefpodoxime proxetil is enhanced by food, making it suitable for oral administration with meals (M. Borin, 2012).

Research on Formulation and Delivery

Extended-Release Matrix Tablets : Research aimed at developing extended-release formulations using biodegradable polysaccharides such as hydroxypropyl methylcellulose and sodium alginate has been conducted. These formulations aim to achieve pH-independent release over 24 hours, suitable for once-daily administration, with in vitro and in vivo evaluations confirming their extended-release profile and antimicrobial efficacy (A. Mujtaba, K. Kohli, 2016).

Solid Inclusion Complexes : Studies have explored the formation of solid inclusion complexes with beta-cyclodextrin to enhance the aqueous solubility and dissolution rate of cefpodoxime proxetil. These complexes have shown improved solubility and in vitro antibacterial activity against Neisseria gonorrhoeae strains, indicating potential for enhanced therapeutic effectiveness (S. Bhargava, G. P. Agrawal, 2008).

Clinical Significance and Applications

Pediatric Applications : Cefpodoxime Proxetil's suitability for pediatric use, especially in treating common infectious diseases, has been a subject of significant research. Its pharmacological properties, including wide tissue distribution and long plasma half-life, make it a recommended option in treatment guidelines for various pediatric infections (Guocheng Zhang, Z. Fu, Xin Sun, 2019).

Lower Respiratory Tract Infections : The effectiveness of Cefpodoxime Proxetil in treating lower respiratory tract infections has been confirmed through clinical trials, showing comparable efficacy to other antibiotics such as amoxicillin and amoxicillin/clavulanic acid. Its potent antibacterial activity against pathogens involved in these infections highlights its utility as a first-choice drug (A. Geddes, 2012).

Safety And Hazards

Cefpodoxime Proxetil may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Propiedades

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16-/t13?,17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYVVPBBTOLQNJ-WQXHCFAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefpodoxime Proxetil Isopropylcarbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.